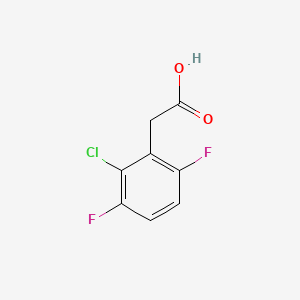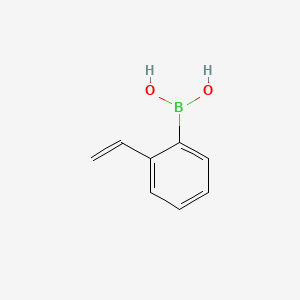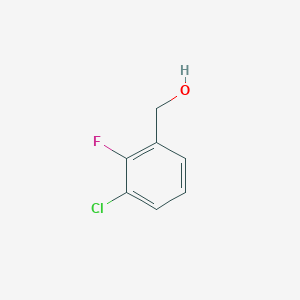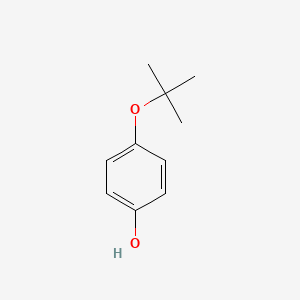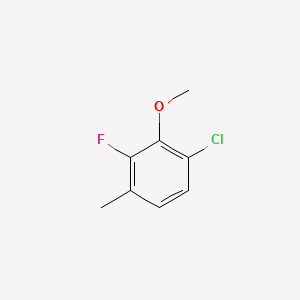![molecular formula C15H12Cl2O3 B1303857 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid CAS No. 86308-89-6](/img/structure/B1303857.png)
3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid is a compound that is related to various research studies focusing on the synthesis, molecular structure, and reactivity of similar organic compounds. Although the exact compound is not directly studied in the provided papers, insights can be drawn from closely related compounds and their analyses.
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated acetophenones with aldehydes or other reactive intermediates. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reactions to form various derivatives demonstrate the reactivity of the β-carboxylic functional group in these types of compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods, including FT-IR and X-ray diffraction studies. The vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which are in agreement with the experimental data . Additionally, the absolute configuration of chiral alpha-aryloxypropanoic acids has been determined using vibrational circular dichroism (VCD) studies, which can provide insights into the stereochemistry of similar compounds .
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups has been explored, revealing some unusual properties. For example, 3-(trichlorogermyl)propanoic acid exhibits different reactivity patterns when reacted with phenylmagnesium bromide in various molar ratios, leading to the formation of different products . This indicates that the propanoic acid moiety can undergo multiple reaction pathways depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic data and molecular parameters. The first hyperpolarizability and infrared intensities of the compounds provide information about their non-linear optical properties . The HOMO and LUMO analysis, as well as the molecular electrostatic potential (MEP) maps, are used to determine charge transfer within the molecules, which is crucial for understanding their reactivity and interactions with other molecules . The separation of stereoisomers by reverse phase high-performance liquid chromatography (HPLC) also highlights the importance of stereochemistry in the physical properties of these compounds .
Applications De Recherche Scientifique
Sorption to Soil and Minerals
The sorption behavior of 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid, alongside other phenoxy herbicides, has been studied extensively to understand its interaction with soil and minerals. Research indicates that soil organic matter and iron oxides are significant sorbents for these herbicides, with sorption being influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. This understanding is crucial for predicting the environmental fate and mobility of these compounds in agricultural settings (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment in the Pesticide Industry
The compound has been identified in high-strength wastewaters from the pesticide industry, indicating the need for effective treatment strategies to prevent environmental contamination. Biological processes and granular activated carbon have been shown to remove a significant portion of such compounds, highlighting the importance of developing and implementing efficient wastewater treatment technologies to mitigate the impact of pesticide production on water resources (Goodwin, Carra, Campo, & Soares, 2018).
Environmental Toxicity and Fate
The environmental fate and toxicity of phenoxy herbicides, including 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid, have been a focus of research due to their widespread use and potential for ecological impact. Studies have documented their presence in various environmental compartments and explored their toxic effects on non-target organisms. These investigations underscore the need for careful management of herbicide use to protect environmental health and prevent harmful effects on ecosystems (Islam et al., 2017).
Mechanisms of Degradation and Biodegradation
The biodegradation of 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid is of interest due to the potential for microbial remediation as a strategy to reduce environmental contamination. Research has explored the role of microorganisms in degrading this compound and identified key degradation metabolites, providing insights into the pathways through which these herbicides can be broken down in the environment. This knowledge is crucial for developing bioremediation strategies to address pesticide contamination (Magnoli et al., 2020).
Safety And Hazards
The safety information for “3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-4,6-7,9H,5,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJUXHTRMKODI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377448 |
Source


|
| Record name | 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
CAS RN |
86308-89-6 |
Source


|
| Record name | 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

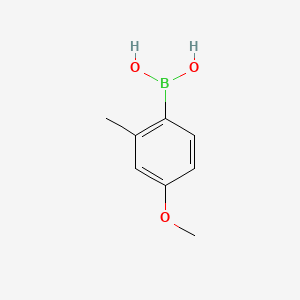
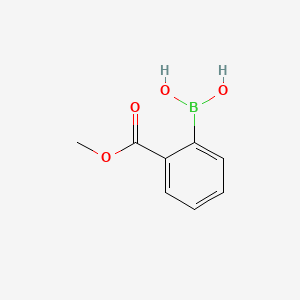
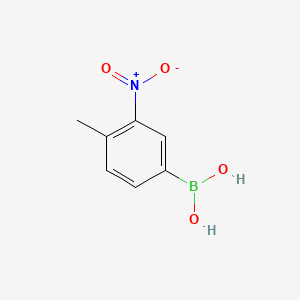

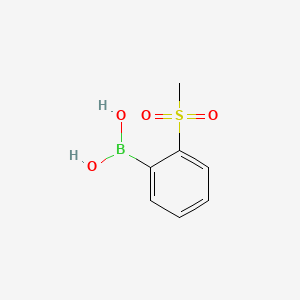
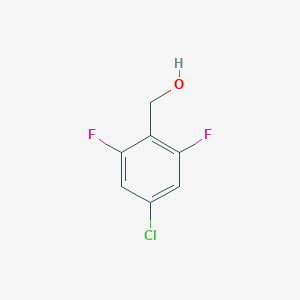
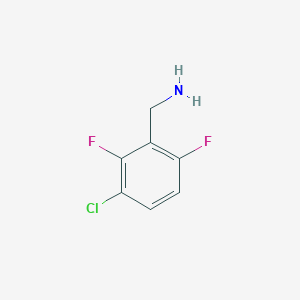
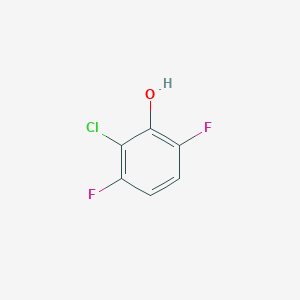
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)
